molecular formula C19H20N2O6S2 B2431520 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-93-5

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2431520
CAS RN: 941901-93-5
M. Wt: 436.5
InChI Key: MZXDTXUVXPUXCQ-FMQUCBEESA-N
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Description

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

  • Amidomethane sulfonyl-linked bis heterocycles, including compounds related to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide, have shown significant antioxidant properties. One such compound, E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide, exhibited antioxidant activity surpassing that of ascorbic acid (Talapuru, Prakash et al., 2014).

Antimicrobial Potential

  • Compounds structurally similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide have been synthesized and evaluated for antimicrobial activity. Notably, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives have shown promising results in combating bacterial and fungal infections (Darwish, E. et al., 2014).

Anticonvulsant Properties

  • Research has indicated that sulfonamide thiazole derivatives, related in structure to the compound , possess notable anticonvulsant activity. Specifically, a derivative named 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide showed significant effects in protecting against picrotoxin-induced convulsions (Farag, A. A. et al., 2012).

Enzyme Inhibition Potential

  • New sulfonamides with benzodioxane and acetamide moieties, related to the chemical structure of interest, have been synthesized and tested for their enzyme inhibitory potential. These compounds showed substantial activity against yeast -glucosidase and weak activity against acetylcholinesterase (Abbasi, M. et al., 2019).

Photodynamic Therapy Applications

  • A zinc phthalocyanine derivative, structurally related to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide, has been found to have high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy, especially in cancer treatment (Pişkin, M. et al., 2020).

Crystal Structure Analysis

  • The crystal structures of compounds similar to the target molecule, namely (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, have been described, providing valuable insights into the molecular arrangement and potential applications of these compounds (Galushchinskiy, Aleksei N. et al., 2017).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-21-14-9-15(26-3)16(27-4)10-17(14)28-19(21)20-18(22)11-29(23,24)13-7-5-12(25-2)6-8-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXDTXUVXPUXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide

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